2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Description

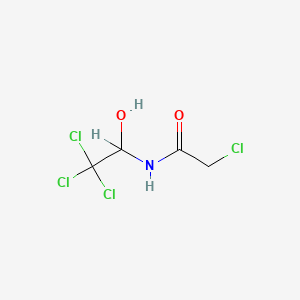

2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 2755-35-3) is a halogenated acetamide derivative characterized by a trichloroethyl-hydroxyethyl backbone and a reactive chloroacetamide moiety. It serves as a versatile intermediate in organic synthesis, particularly in C-amidoalkylation reactions for constructing complex aromatic and heterocyclic compounds . Its structure combines electron-withdrawing chlorine atoms and a hydroxyl group, enhancing its electrophilicity and enabling participation in acid-catalyzed reactions with aromatics . This compound is commercially available and synthesized from chloral hydrate and chloroacetamide derivatives .

Properties

IUPAC Name |

2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl4NO2/c5-1-2(10)9-3(11)4(6,7)8/h3,11H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCXJAACEIUSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC(C(Cl)(Cl)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285366 | |

| Record name | 2-chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2755-35-3 | |

| Record name | Chloral chloroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloral chloroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2755-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves the reaction of chloral or chloral hydrate with acetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds under appropriate conditions.

Amidoalkylation Reactions: This compound can participate in C-amidoalkylation reactions with aromatic compounds to form new amide derivatives.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide serves as a versatile reagent in organic synthesis. It is particularly useful in the preparation of various chloroacetamide derivatives through C-amidoalkylation reactions. This method allows for the functionalization of aromatic compounds, leading to the formation of novel biologically active compounds .

Development of Heterocyclic Compounds

The compound's ability to undergo nucleophilic substitution reactions makes it a valuable scaffold for synthesizing heterocyclic compounds such as aziridines, lactams, and piperazines. These derivatives are of interest due to their potential applications in drug development and material science .

Herbicides and Fungicides

One of the primary applications of this compound is as an intermediate in the synthesis of agricultural chemicals, specifically herbicides and fungicides. Its structural characteristics allow it to inhibit specific enzymes involved in plant metabolism, thereby controlling unwanted vegetation and fungal growth .

Drug Development

The compound has been explored for its potential use in drug development due to its unique chemical properties. It can act as a precursor for bioactive compounds that may exhibit therapeutic effects against various diseases. Research into its pharmacological activities could lead to the discovery of new medications .

Specialty Chemicals

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and intermediates. Its reactivity allows for the production of various chemical products used across multiple industries including textiles, plastics, and coatings .

Mechanism of Action

The mechanism of action of 2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chloro groups can be substituted by nucleophiles, while the hydroxyethyl group can participate in oxidation and reduction reactions. These properties make it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Target Compound

- Primary Use : C-amidoalkylation of aromatics (e.g., toluene, naphthalene) in the presence of Lewis acids (e.g., FeCl3) to yield substituted trichloroethylacetamides .

- Key Reaction : Acid-catalyzed substitution at the trichloroethyl-hydroxy site, forming C–C bonds with aromatic systems (yields: 20–88%) .

Comparisons

Herbicides (Alachlor, Acetochlor) :

- Synthesized via alkylation of chloroacetamide with substituted anilines.

- Lack the trichloro-hydroxyethyl group, limiting their utility in amidoalkylation but enhancing herbicidal activity via lipophilic substituents .

Thiophene Derivatives (e.g., 2f) :

- Retain the trichloroethyl backbone but replace aromatic hydrocarbons with heterocycles (e.g., 5-chlorothienyl).

- Exhibit distinct IR/NMR profiles (e.g., C=O stretch at 1680 cm⁻¹; δH 5.83 ppm for CH in 2f) due to electron-withdrawing thiophene .

N-Methyl-2-chloroacetamide :

- Lacks the trichloro-hydroxyethyl group, resulting in reduced electrophilicity. Primarily used in peptide synthesis and polymer modification .

Physicochemical Properties

Biological Activity

2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, identified by the CAS number 2755-35-3, is a chloroacetamide derivative notable for its diverse biological activities. Its molecular formula is , and it features a trichloromethyl group that significantly enhances its reactivity and potential applications in pharmaceuticals and agriculture.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study focusing on chloroacetamides revealed that compounds within this class are effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and yeasts like Candida albicans .

Comparative Antimicrobial Efficacy

| Compound Type | Gram-positive Activity | Gram-negative Activity | Yeast Activity |

|---|---|---|---|

| This compound | Effective | Less Effective | Moderate |

| Chloroacetamides (general) | Effective (high lipophilicity) | Variable | Moderate |

The exact mechanisms through which this compound exerts its antimicrobial effects are still under investigation. However, it is hypothesized that the compound's ability to penetrate cell membranes due to its lipophilic nature contributes to its efficacy . The presence of multiple chlorine atoms likely enhances its interaction with biological membranes and targets.

Toxicological Considerations

While the compound shows promise in antimicrobial applications, it is essential to consider its toxicity. As a chlorinated compound, it may pose risks associated with chlorinated hydrocarbons. Toxicological assessments indicate that compounds with similar structures can exhibit harmful effects; therefore, further studies are necessary to evaluate the safety profile of this compound .

Study on Antimicrobial Efficacy

A significant study conducted on various chloroacetamides highlighted the effectiveness of these compounds against different bacterial strains. The findings indicated that structural modifications influenced their biological activity. For instance, compounds with halogenated phenyl rings showed enhanced activity due to increased lipophilicity .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with potential biological targets. These studies suggest that the compound may bind effectively to bacterial enzymes or receptors involved in cell wall synthesis or metabolism .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, and what reaction conditions are critical for yield improvement?

- Methodological Answer : The compound is synthesized via C-amidoalkylation of aromatics using this compound as a precursor. Key conditions include:

- Use of Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to catalyze the reaction .

- Maintaining low temperatures (0–5°C) to control exothermic reactions and prevent side products .

- Solvent selection (e.g., CCl₄ or DMF) to stabilize intermediates and enhance regioselectivity .

- Data Table :

| Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CCl₄ | 0–5 | 65–75 |

| H₂SO₄ | DMF | 25 | 55–60 |

Q. How is structural characterization of this compound performed, and what spectral markers are diagnostic?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H stretch) confirm the acetamide core .

- ¹H NMR : Doublets at δ 4.21–4.26 ppm (AB system, CH₂Cl) and δ 5.83 ppm (CH adjacent to NH) are characteristic .

- ¹³C NMR : Resonances at ~167 ppm (C=O) and ~101 ppm (CCl₃) validate the trichloroethyl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks .

- Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) during synthesis .

- Store in airtight containers away from moisture to prevent hydrolysis .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HeLa) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How does the electronic nature of substituents in aromatic reactants influence the regioselectivity of C-amidoalkylation?

- Methodological Answer :

- Electron-rich aromatics (e.g., anisole) undergo faster electrophilic substitution due to increased nucleophilicity at para/meta positions .

- Steric hindrance from ortho-substituents (e.g., 2,6-dimethyl groups) reduces yields by destabilizing transition states .

- Data Contradiction : While AlCl₃ favors meta-substitution in non-polar solvents, H₂SO₄ in polar solvents (DMF) shifts selectivity to para positions .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties and receptor interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., fungal CYP51) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and toxicity risks .

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. antimicrobial efficacy) be reconciled in structure-activity relationship (SAR) studies?

- Methodological Answer :

- SAR Analysis : Modify the hydroxyethyl or trichloromethyl groups to reduce off-target effects while retaining antimicrobial activity .

- Selectivity Index (SI) : Calculate SI = IC₅₀ (host cells)/IC₅₀ (pathogens) to prioritize derivatives with SI >10 .

Q. What mechanistic insights explain the compound’s instability under alkaline conditions?

- Methodological Answer :

- Hydrolysis Pathway : The trichloroethyl group undergoes base-catalyzed elimination, releasing Cl⁻ ions and forming a ketone intermediate .

- Kinetic Studies : Monitor degradation via HPLC at pH 7–9; t₁/₂ decreases from 48 h (pH 7) to 2 h (pH 9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.